REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:7][NH:6][CH2:5][CH2:4][NH:3]1.[B](F)F.[CH:11]1([N:14]2[C:23]3[C:18](=[CH:19][C:20]([F:29])=[C:21](F)[C:22]=3[O:24][CH:25]([F:27])[F:26])[C:17](=[O:30])[C:16]([C:31]([OH:33])=[O:32])=[CH:15]2)[CH2:13][CH2:12]1.O>CS(C)=O>[CH:11]1([N:14]2[C:23]3[C:18](=[CH:19][C:20]([F:29])=[C:21]([N:6]4[CH2:5][CH2:4][NH:3][CH:2]([CH3:1])[CH2:7]4)[C:22]=3[O:24][CH:25]([F:26])[F:27])[C:17](=[O:30])[C:16]([C:31]([OH:33])=[O:32])=[CH:15]2)[CH2:12][CH2:13]1 |f:1.2,^1:7|
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Name
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|
Quantity
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1.63 g
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Type
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reactant
|
Smiles
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CC1NCCNC1
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Name
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1-cyclopropyl-8-difluoromethoxy-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid boron difluoride
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Quantity
|
2.58 g
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Type
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reactant
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Smiles
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[B](F)F.C1(CC1)N1C=C(C(C2=CC(=C(C(=C12)OC(F)F)F)F)=O)C(=O)O
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Name
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|
Quantity
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20 mL
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Type
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solvent
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Smiles
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CS(=O)C
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Name
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|
Quantity
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100 mL
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Type
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reactant
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Smiles
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O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the crystals which precipitated
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Type
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FILTRATION
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Details
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were collected by filtration
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Type
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WASH
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Details
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washed with water
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Type
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DISSOLUTION
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Details
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The crystals were then dissolved in 500 ml of 80% v/v aqueous methanol containing 15 ml of triethylamine
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Type
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TEMPERATURE
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Details
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the solution was heated
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Type
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TEMPERATURE
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Details
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under reflux for 3 hours
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Duration
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3 h
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Type
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CUSTOM
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Details
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At the end of this time, the solvent was removed by evaporation under reduced pressure
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Type
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WASH
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Details
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the residue was washed with ethanol
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Reaction Time |
8 (± 8) h |
Name
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|
Type
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product
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Smiles
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C1(CC1)N1C=C(C(C2=CC(=C(C(=C12)OC(F)F)N1CC(NCC1)C)F)=O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 82.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |